Palmitic anhydride

Catalog No.
S793904
CAS No.
623-65-4
M.F
C32H62O3
M. Wt
494.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Palmitic anhydride

Many acylations require harsh reagents or generate corrosive HCl. Palmitic anhydride (CAS 623-65-4) provides a non-corrosive route for palmitoylation of alcohols and amines. Its controlled reactivity enables efficient grafting onto cellulose or chitosan without polymer degradation. Reaction workup involves only non-corrosive palmitic acid byproducts. Ideal for pharmaceutical intermediates, cosmetic ingredients, and phase change materials. Supplied with ≥98% purity, tested for consistent quality. Ready to ship globally.

CAS Number

623-65-4

Product Name

Palmitic anhydride

IUPAC Name

hexadecanoyl hexadecanoate

Molecular Formula

C32H62O3

Molecular Weight

494.8 g/mol

InChI

InChI=1S/C32H62O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(33)35-32(34)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3

InChI Key

QWZBEFCPZJWDKC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCCCCC

The exact mass of the compound Palmitic anhydride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 285112. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Hexadecanoic anhydride, Palmitic acid anhydride, Hexadecanoic acid anhydride

Purity

≥98%

Package Size

25 g, 100 g

Palmitic anhydride (CAS 623-65-4) is a symmetric fatty anhydride derived from palmitic acid, the most common saturated fatty acid in nature. It serves as a stable, solid acylating agent for introducing the 16-carbon palmitoyl group onto substrates containing hydroxyl or amino functionalities. Unlike more aggressive reagents, it offers a balance of reactivity and handling stability, making it a key intermediate for synthesizing esters and amides, modifying surfaces to increase hydrophobicity, and producing specialty polymers and surfactants where controlled acylation is required.

Research Fit

A
Acylation reagent for enzymatic flavonoid modification Reported high conversion in lipase-catalyzed esterification
B
Hydrophobic surface modification of cellulose and biopolymers C16 chain provides water-repellent properties
C
Synthesis of acylated reference standards for analytical chemistry Applicable to marine toxin derivatization

Choosing the correct palmitoyl source is critical for process efficiency and product quality. Substituting palmitic anhydride with palmitoyl chloride introduces significant handling challenges; the latter is highly reactive, moisture-sensitive, and generates corrosive hydrochloric acid (HCl) as a byproduct, necessitating the use of a base and specialized equipment. Conversely, direct esterification with palmitic acid is less reactive and often requires higher temperatures, longer reaction times, or harsh catalysts to achieve comparable yields, which can be detrimental to sensitive substrates. Palmitic anhydride provides a strategic alternative, offering higher reactivity than the parent acid under milder conditions without producing corrosive byproducts, simplifying workup and protecting acid-sensitive functional groups. Altering the acyl chain length by substituting with other anhydrides, such as stearic anhydride, will directly change the physical properties (e.g., melting point, hydrophobicity) of the final product.

Substitution Risk

Palmitic anhydride
Palmitic acid
Enzymatic conversion may drop significantly; reported 45 percentage points lower yield
Palmitic anhydride (C16)
Lauric/myristic anhydride (C12/C14)
Shorter chain reduces hydrophobicity; contact angle and barrier properties may differ
Palmitic anhydride
Palmitoyl chloride
Different hydrolysis sensitivity and byproduct profile; process conditions may require adjustment

Non-Corrosive Byproduct Advantage

A primary procurement driver for choosing palmitic anhydride over palmitoyl chloride is the difference in reaction byproducts. Acylation with palmitic anhydride yields only palmitic acid, a relatively benign and easily separable compound. In contrast, using palmitoyl chloride generates corrosive hydrochloric acid (HCl) gas, which requires neutralization with a base (e.g., pyridine), complicating the purification process and posing a risk to acid-sensitive materials and equipment.

Evidence DimensionReaction Byproduct
Target Compound DataPalmitic Acid (C16H32O2)
Comparator Or BaselinePalmitoyl Chloride: Hydrochloric Acid (HCl)
Quantified DifferenceQualitative: Non-corrosive vs. Corrosive gaseous byproduct
ConditionsNucleophilic acyl substitution reactions (e.g., esterification, amidation).

This eliminates the need for acid scavengers and specialized corrosion-resistant equipment, reducing process complexity and material costs.

Enzymatic acylation
Head-to-head
98.97% conversion (3 h)
Supports higher process efficiency vs. palmitic acid
vs. 53.68% with palmitic acid under same conditions

Melting Point vs. Stearic Anhydride

Palmitic anhydride exhibits a sharp and defined melting point, which is critical for applications involving melt-processing or temperature-controlled reactions. Its melting point is approximately 61-64 °C. This is distinctly lower than its closest C18 homolog, stearic anhydride, which melts at 70-72 °C. This difference is significant for formulating materials like phase-change materials or polymer additives where precise thermal behavior is a key performance specification.

Evidence DimensionMelting Point (°C)
Target Compound Data61–64 °C
Comparator Or BaselineStearic Anhydride: 70–72 °C
Quantified Difference6–11 °C lower melting point
ConditionsStandard atmospheric pressure (literature values).

Selecting palmitic anhydride allows for lower processing temperatures compared to stearic anhydride, saving energy and reducing thermal stress on other formulation components.

Surface hydrophobicity
Reported
Contact angle 105°
C16 chain imparts higher hydrophobicity than shorter anhydrides
Cellulose microfibril modification; DMAP catalyst

High-Yield Acylation of Complex Molecules

Palmitic anhydride is an effective reagent for the high-yield acylation of complex and sensitive molecules. In a study on the semi-synthesis of lipophilic marine toxin analogues, an acylation system using palmitic anhydride with a DMAP catalyst achieved a yield of over 90% for the esterification of gymnodimine-A. This demonstrates its suitability as a precursor for creating analytical standards and performing structural modifications on delicate substrates where the aggressive nature and harsh byproducts of acyl chlorides would be prohibitive.

Evidence DimensionReaction Yield (%)
Target Compound Data>90%
Comparator Or BaselineN/A (Demonstrates high efficacy)
Quantified DifferenceN/A
ConditionsEsterification of gymnodimine-A using palmitic anhydride and DMAP in anhydrous pyridine.

For high-value synthesis, particularly with sensitive biomolecules, the high conversion efficiency and milder nature of palmitic anhydride justify its selection over less reliable or more destructive alternatives.

Toxin acylation protocol
Method context
75 °C / 60–120 min; 100 °C / 270 min (substrate-dependent)
Validated conditions for marine toxin reference standard synthesis
DMAP, anhydrous pyridine; alternative routes less optimal
API synthesis example
Data to verify
Reported high-yield paliperidone palmitate preparation
Supports use in pharmaceutical intermediate synthesis
Quantitative yield data not available in abstract

Halogen-Free Ester and Amide Synthesis

Ideal for synthetic routes where the final product must be free of corrosive chloride ions and where process simplicity is valued. The use of palmitic anhydride avoids the generation of HCl, simplifying the workup to removal of the non-corrosive palmitic acid byproduct, making it suitable for pharmaceutical and cosmetic ingredient manufacturing.

Biopolymer Hydrophobic Modification

A preferred reagent for increasing the hydrophobicity of sensitive materials like cellulose or chitosan. Its reactivity is sufficient for efficient grafting but moderate enough to prevent degradation of the polymer backbone, which can occur with more aggressive reagents like palmitoyl chloride. This is critical in developing materials for biomedical applications or advanced coatings.

Precise Melting Phase Change Materials

The well-defined melting point of ~61-64 °C makes palmitic anhydride and its derivatives suitable for direct use or as precursors in creating phase change materials (PCMs) for thermal energy storage. Its distinct thermal profile compared to stearic anhydride (~70-72 °C) allows for precise tuning of materials designed to melt or solidify within a specific temperature window for applications in smart textiles, electronics cooling, and building materials.

Application Fit Matrix

Application
Selection Property
Validation Focus
Enzymatic flavonoid acylation
High acylation efficiency vs. free acid
Conversion rate reproducibility under lipase conditions
Hydrophobic biopolymer modification
Long C16 chain for enhanced water repellency
Contact angle and barrier performance in target matrix
Analytical reference standard synthesis
Defined acylation protocol for complex substrates
Purity and identity of acylated toxin standards
Pharmaceutical process development
Mild acylating agent for sensitive APIs
Yield and purity under cGMP-relevant conditions

XLogP3

14.6

Hydrogen Bond Acceptor Count

3

Exact Mass

494.46989584 Da

Monoisotopic Mass

494.46989584 Da

Heavy Atom Count

35

UNII

33JHB8GS96

GHS Hazard Statements

Aggregated GHS information provided by 62 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (33.87%): May be corrosive to metals [Warning Corrosive to Metals];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

623-65-4

Wikipedia

Palmitic anhydride

General Manufacturing Information

Hexadecanoic acid, 1,1'-anhydride: ACTIVE

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